t-Butyl (R)-2-hydroxypentanoate
Overview
Description
t-Butyl ®-2-hydroxypentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a t-butyl group attached to the ester functional group, which is further connected to a chiral center at the second carbon of a pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl ®-2-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxypentanoic acid with t-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the use of t-butyl chloroformate and ®-2-hydroxypentanoic acid in the presence of a base like triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of t-Butyl ®-2-hydroxypentanoate often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as boron trifluoride etherate can further improve the reaction rate and selectivity. Additionally, the process may involve purification steps like distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
t-Butyl ®-2-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the t-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ®-2-oxopentanoic acid or ®-2-pentanone.
Reduction: Formation of ®-2-hydroxypentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
t-Butyl ®-2-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of t-Butyl ®-2-hydroxypentanoate involves its hydrolysis to release ®-2-hydroxypentanoic acid and t-butanol. The hydrolysis can be catalyzed by esterases or acidic conditions. The released ®-2-hydroxypentanoic acid can then participate in various biochemical pathways, acting as a substrate for enzymes or as a precursor for other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- t-Butyl ®-2-hydroxybutanoate
- t-Butyl ®-2-hydroxyhexanoate
- t-Butyl ®-2-hydroxy-3-methylbutanoate
Uniqueness
t-Butyl ®-2-hydroxypentanoate is unique due to its specific chain length and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance from the t-butyl group and the reactivity of the hydroxyl and ester functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxypentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPPRWQFUAKFRD-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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